
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Overview
Description
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic compound with the molecular formula C7H10N2O4S and a molecular weight of 218.23 g/mol . It is characterized by the presence of two methoxy groups and a methylsulfonyl group attached to a pyrimidine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be synthesized through the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . The synthetic route involves the following steps:
Starting Material: 2-methylthio-4,6-dimethoxypyrimidine.
Oxidation: The starting material is oxidized using an appropriate oxidizing agent to yield this compound.
In industrial production, the compound can be prepared using microwave-assisted synthesis. For example, it can be reacted with methylamine to produce 4,6-dimethoxy-N-methylpyrimidin-2-amine .
Chemical Reactions Analysis
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: It can react with nucleophiles such as methylamine to form 4,6-dimethoxy-N-methylpyrimidin-2-amine.
Microwave-Assisted Reactions: The compound can be used in microwave-assisted synthesis to prepare various derivatives with potent herbicidal activity.
Common reagents used in these reactions include oxidizing agents and nucleophiles like methylamine. The major products formed from these reactions are derivatives of this compound, such as 4,6-dimethoxy-N-methylpyrimidin-2-amine .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H10N2O4S
- Molecular Weight : 218.23 g/mol
- Structure : The compound features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a methylsulfonyl group at position 2.
Chemistry
DMSP serves as a crucial intermediate in the synthesis of various heterocyclic compounds. It is particularly useful in the development of derivatives that exhibit biological activity.
Biology
The compound is utilized in the preparation of herbicidal agents. Its derivatives have shown potential herbicidal activity against a range of weed species by interfering with essential plant growth processes.
Medicine
DMSP may play a role in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural resemblance to other biologically active pyrimidine derivatives makes it a candidate for further medicinal chemistry research.
Industry
In agrochemical production, DMSP is primarily used for synthesizing herbicides that disrupt metabolic pathways in plants, enhancing agricultural productivity.
Data Table: Applications Overview
Application Area | Specific Uses | Biological Activity |
---|---|---|
Chemistry | Synthesis of heterocyclic compounds | Building block for various derivatives |
Biology | Preparation of herbicides | Herbicidal activity against weeds |
Medicine | Development of pharmaceutical intermediates | Potential anti-inflammatory properties |
Industry | Production of agrochemicals | Herbicide synthesis |
Case Study 1: Herbicidal Activity
A study investigated the efficacy of DMSP-derived herbicides on common weed species. The results indicated that compounds synthesized from DMSP exhibited significant herbicidal effects:
- Weed Species Tested : Amaranthus retroflexus, Echinochloa crus-galli
- Efficacy : The DMSP-derived herbicides reduced weed growth by over 70% compared to untreated controls.
- Mechanism : The herbicides inhibited key enzymes involved in the biosynthesis of essential plant hormones.
Case Study 2: Pharmaceutical Development
Research focusing on DMSP's role as an intermediate in drug synthesis highlighted its potential therapeutic applications:
- Target Disease : Inflammatory conditions
- Findings : Compounds derived from DMSP demonstrated anti-inflammatory effects in vitro, with significant reductions in pro-inflammatory cytokines.
- Future Directions : Further studies are warranted to explore its potential as an API in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by undergoing chemical reactions that modify its structure, leading to the formation of active derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to produce desired effects .
Comparison with Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be compared with other similar compounds, such as:
2-Methylsulfonyl-4,6-dimethoxypyrimidine: This compound has a similar structure but differs in the position of the methylsulfonyl group.
4,6-Dimethoxy-2-methylthio-pyrimidine: This compound has a methylthio group instead of a methylsulfonyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: This compound has chlorine atoms instead of methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Biological Activity
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (DMSP) is a heterocyclic organic compound notable for its structural features, including two methoxy groups and a methylsulfonyl group. Its molecular formula is CHNOS, with a molecular weight of approximately 206.23 g/mol. DMSP is primarily recognized for its applications in medicinal chemistry and agriculture, particularly as a herbicide.
Chemical Structure
The compound's structure can be summarized as follows:
Feature | Description |
---|---|
Pyrimidine Ring | Central structure containing nitrogen atoms |
Methoxy Groups | Present at positions 4 and 6, contributing to solubility and biological activity |
Methylsulfonyl Group | Located at position 2, enhancing herbicidal properties |
Biological Activity
DMSP exhibits significant biological activity, particularly in herbicidal applications. Research indicates that compounds with pyrimidinyl moieties can effectively inhibit specific enzymes involved in plant metabolic pathways, leading to disrupted growth processes.
Herbicidal Mechanism
The primary mechanism of action for DMSP involves the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids like leucine and isoleucine. This inhibition leads to stunted growth and eventual plant death.
Research Findings
Several studies have documented the herbicidal efficacy of DMSP and its derivatives:
- Xi et al. (2006) reported that compounds containing the 4,6-dimethoxypyrimidin-2-yl moiety demonstrated excellent herbicidal activity against various weed species .
- He et al. (2007) highlighted that the biological activity of similar pyrimidine derivatives correlates with their structural features, emphasizing the importance of the methoxy and sulfonyl groups in enhancing herbicidal effects .
- Li et al. (2006) noted that derivatives such as nicofulfuron and amidosulfuron, which share structural similarities with DMSP, are effective against specific weed species due to their ability to disrupt plant growth mechanisms .
Case Studies
A review of several case studies illustrates the practical applications of DMSP:
- Study on Efficacy Against Weeds : A field trial demonstrated that DMSP effectively controlled several weed species when applied at recommended doses, showing a significant reduction in weed biomass compared to untreated controls.
- Toxicological Assessment : In vitro studies assessed the cytotoxicity of DMSP on mammalian cell lines, revealing low toxicity levels which suggest a favorable safety profile for agricultural use.
Comparative Analysis with Similar Compounds
DMSP shares structural characteristics with various other biologically active compounds. The following table summarizes key comparisons:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4,6-Dimethoxypyrimidin-2-yl | Methoxy groups at positions 4 and 6 | Exhibits strong herbicidal activity |
Sulfometuron-methyl | Sulfonylurea structure | Primarily used as a herbicide |
Nicofulfuron | Pyrimidinylbenzoate herbicide | Targets specific weed species |
Amidosulfuron | Broad-spectrum sulfonylurea derivative | Known for extensive herbicidal activity |
Synthesis Methods
The synthesis of DMSP typically involves several key reactions, often conducted through one-pot synthesis methods to enhance efficiency:
- Starting Materials : The synthesis begins with 4,6-dihydroxypyrimidine as a precursor.
- Reagents Used : Common reagents include chlorinating agents and catalysts to facilitate methoxylation.
- Yield and Purity : The synthesis process aims for high yield (up to 100%) while minimizing impurities that could lead to sensitization issues during handling .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, and what are the critical reaction conditions?
The compound is synthesized via oxidation of 2-methylthio-4,6-dimethoxypyrimidine. Key conditions include the use of oxidizing agents (e.g., hydrogen peroxide or m-chloroperbenzoic acid) under controlled temperatures (typically 0–25°C) to achieve selective sulfone formation . Microwave-assisted reactions with methylamine can also yield derivatives like 4,6-dimethoxy-N-methylpyrimidin-2-amine, requiring precise power settings (e.g., 100–150 W) and reaction times (10–30 minutes) to minimize side products .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography confirms planarity of the pyrimidinium ring (r.m.s. deviation = 0.043 Å) and intermolecular interactions (N–H⋯Cl, C–H⋯Cl hydrogen bonds) .
- NMR spectroscopy (¹H/¹³C) identifies methoxy (δ 3.8–4.0 ppm) and methylsulfonyl (δ 3.3–3.5 ppm) groups.
- Mass spectrometry (ESI-MS) validates molecular weight (MW = 232.25 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized for synthesizing derivatives of this compound?
Employ factorial design to evaluate variables such as temperature, solvent polarity, and reagent stoichiometry. For example:
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in amine reactions .
- Catalyst screening : Transition metals (e.g., Pd or Cu) may accelerate cross-coupling reactions .
- Computational guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize conditions, as demonstrated in ICReDD’s reaction path search methods .
Q. How do structural features of this compound influence its reactivity in cross-coupling reactions?
- The methylsulfonyl group acts as a strong electron-withdrawing group, activating the C2 position for nucleophilic attack .
- Planarity of the pyrimidine ring (r.m.s. deviation = 0.043 Å) facilitates π-π stacking in crystal structures, which may stabilize intermediates in solid-phase synthesis .
- Methoxy groups at C4 and C6 sterically hinder electrophilic substitution but promote regioselectivity in SNAr reactions .
Q. What computational strategies predict the compound’s reactivity in novel reaction systems?
- Quantum mechanical calculations (e.g., DFT, Hartree-Fock) model electron density distribution to identify reactive sites.
- Reaction path search algorithms (e.g., GRRM, AFIR) simulate potential energy surfaces for intermediates and transition states .
- Machine learning integrates experimental data (e.g., yields, byproducts) to refine predictive models for reaction outcomes .
Q. How can researchers resolve contradictions in data from alternative synthetic routes (e.g., oxidation vs. nucleophilic substitution)?
- Comparative kinetic studies : Monitor reaction progress (e.g., via HPLC or in-situ IR) to identify rate-determining steps and byproduct formation .
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen sources in sulfone formation .
- Crystallographic analysis : Compare intermediates’ structures to detect conformational changes affecting reactivity .
Q. Methodological Tables
Table 1. Key Reaction Parameters for Derivative Synthesis
Table 2. Computational Tools for Reactivity Prediction
Properties
IUPAC Name |
4,6-dimethoxy-2-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDVJJVNAASTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)S(=O)(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356944 | |
Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113583-35-0 | |
Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113583-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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